5-Bromo-2-methoxypyridine-4-boronic acid

Regioselective Synthesis Suzuki-Miyaura Coupling Heterocyclic Building Blocks

5-Bromo-2-methoxypyridine-4-boronic acid (CAS 957060-94-5) is a precision heteroaromatic boronic acid building block featuring a unique 2-methoxy-5-bromo-4-boronic acid substitution pattern. This provides orthogonal reactivity: the boronic acid enables initial Suzuki-Miyaura cross-coupling at the 4-position, while the 5-bromo handle allows subsequent derivatization (e.g., amination, borylation). Unlike simpler 2-methoxypyridine-4-boronic acid analogs or 3-substituted regioisomers, this compound enables consecutive, site-selective diversification essential for diversity-oriented synthesis (DOS) and medicinal chemistry campaigns where precise biaryl exit vectors are critical. Procure this specific regioisomer to ensure intended lead series generation and avoid structural misassignment.

Molecular Formula C6H7BBrNO3
Molecular Weight 231.84 g/mol
CAS No. 957060-94-5
Cat. No. B1280721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridine-4-boronic acid
CAS957060-94-5
Molecular FormulaC6H7BBrNO3
Molecular Weight231.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC=C1Br)OC)(O)O
InChIInChI=1S/C6H7BBrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
InChIKeyZNJUFOAOSUTWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxypyridine-4-boronic acid (CAS 957060-94-5): Key Procurement Specifications and Compound Class


5-Bromo-2-methoxypyridine-4-boronic acid (CAS 957060-94-5, molecular formula C₆H₇BBrNO₃, molecular weight 231.84 g/mol) is a heteroaromatic boronic acid building block featuring a pyridine core substituted with bromine at the 5-position, methoxy at the 2-position, and boronic acid at the 4-position [1]. This compound classifies as an organoboron reagent within the broader category of pyridinylboronic acids, primarily employed as an intermediate in organic synthesis, notably for Suzuki-Miyaura cross-coupling reactions that enable carbon-carbon bond formation in complex molecule construction .

Why 5-Bromo-2-methoxypyridine-4-boronic Acid Cannot Be Simply Substituted by Other Pyridine Boronic Acids


The assumption that pyridine boronic acids are interchangeable building blocks for Suzuki coupling disregards the critical role of substitution patterns in determining both synthetic utility and downstream molecular properties. The specific 2-methoxy-5-bromo-4-boronic acid arrangement on the pyridine ring confers a unique electronic profile and orthogonal reactivity: the boronic acid enables cross-coupling at the 4-position, the bromine at the 5-position provides a secondary site for subsequent derivatization (e.g., additional couplings or nucleophilic substitutions), and the 2-methoxy group modulates both the ring's electron density and the physicochemical properties (e.g., lipophilicity) of the final coupled product [1]. Substituting with a regioisomer such as 5-Bromo-2-methoxypyridine-3-boronic acid (CAS 850864-59-4) or a de-brominated analog like 2-Methoxypyridine-4-boronic acid (CAS 762262-09-9) fundamentally alters the geometry of the target biaryl system and forfeits the orthogonal synthetic handle provided by the bromine, respectively, leading to a different molecule with distinct biological or material properties . The procurement decision, therefore, is not merely about obtaining a boronic acid but about securing the precise molecular connectivity required for a specific synthetic route.

Quantitative Differentiation of 5-Bromo-2-methoxypyridine-4-boronic Acid Against Its Closest Analogs


Regioisomeric Differentiation: Orthogonal Synthetic Utility of 5-Br vs. 3-Br Pyridine Boronic Acids

The substitution pattern of 5-Bromo-2-methoxypyridine-4-boronic acid provides orthogonal synthetic handles at the 4- and 5-positions, enabling sequential derivatization. In contrast, the 3-isomer, 5-Bromo-2-methoxypyridine-3-boronic acid (CAS 850864-59-4), positions the boronic acid at the 3-position and the bromine at the 5-position, resulting in a distinct exit vector geometry for biaryl products. Both regioisomers are commercialized with comparable standard purities of 98% .

Regioselective Synthesis Suzuki-Miyaura Coupling Heterocyclic Building Blocks

Functional Group Comparison: Orthogonal Reactivity of 5-Bromo-4-boronic Acid vs. Non-Brominated 4-Boronic Acid

5-Bromo-2-methoxypyridine-4-boronic acid offers dual reactivity: the boronic acid group for immediate Suzuki coupling and the 5-bromo substituent as a latent site for a subsequent coupling or functionalization step. Its close analog, 2-Methoxypyridine-4-boronic acid (CAS 762262-09-9), lacks this bromine handle, limiting it to a single coupling event. The target compound is available with a standard purity of 98% , comparable to the analog which is typically supplied at 97-98% .

Orthogonal Reactivity Sequential Cross-Coupling Diversity-Oriented Synthesis

Intellectual Property Context: Frequency of Use in Pharmaceutical Patent Literature

5-Bromo-2-methoxypyridine-4-boronic acid is linked to at least 13 unique patent filings in the PubChem depositor-supplied patent identifiers, with priority dates as recent as 2017 and granted patents extending to 2024 [1]. This indicates its continued and contemporary relevance in proprietary research, particularly in pharmaceutical development. This level of patent activity provides a procurement signal of the scaffold's utility in generating patentable compositions of matter, a metric not explicitly reported for all close analogs.

Patent Analysis Medicinal Chemistry Chemical Intellectual Property

Recommended Application Scenarios for Procuring 5-Bromo-2-methoxypyridine-4-boronic Acid Based on Specific Evidence


Construction of Orthogonally Functionalized Biaryl Libraries

This compound is ideally suited for diversity-oriented synthesis (DOS) campaigns requiring a pyridine core with two sequential points of diversification. The boronic acid can be used in an initial Suzuki-Miyaura coupling to install a first aryl group, followed by a subsequent reaction (e.g., another coupling, amination, or borylation) at the 5-bromo position. This orthogonal reactivity is not available in non-brominated analogs like 2-Methoxypyridine-4-boronic acid .

Synthesis of Regiochemically Defined Biaryl Pharmacophores

In medicinal chemistry projects where the exit vector of a biaryl motif is critical for target engagement, 5-Bromo-2-methoxypyridine-4-boronic acid provides a defined 4-pyridinyl connectivity. Procuring this specific regioisomer ensures the generation of the intended lead series and avoids the structural misassignment that would result from using a 3-substituted isomer like 5-Bromo-2-methoxypyridine-3-boronic acid .

Synthesis of Intermediates for Patent-Bearing Pharmaceutical Compositions

Given its presence in multiple recent patent filings, as documented in PubChem's patent identifier records [1], procurement of this specific boronic acid is justified for projects aiming to build upon or around existing intellectual property in the pharmaceutical space. Its use may be central to establishing novelty and non-obviousness in new chemical entity (NCE) applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methoxypyridine-4-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.